molecular formula C17H16ClNO3 B2901331 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396678-12-8

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B2901331
CAS No.: 1396678-12-8
M. Wt: 317.77
InChI Key: HPKHKFKOHQKNHC-UHFFFAOYSA-N
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Description

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxychroman moiety, and a benzamide structure, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide on cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact details of these interactions are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-chloro-N-((4-oxochroman-4-yl)methyl)benzamide.

    Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide: Characterized by the presence of a chloro group.

    2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzamide: Contains an additional chloro group, which may alter its chemical and biological properties.

    N-((4-hydroxychroman-4-yl)methyl)benzamide: Lacks the chloro group, potentially affecting its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of both a chloro group and a hydroxychroman moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-7-3-1-5-12(14)16(20)19-11-17(21)9-10-22-15-8-4-2-6-13(15)17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHKFKOHQKNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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